molecular formula C9H8N2O B8349720 3-methyl-1,6-naphthyridin-2(1H)-one

3-methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B8349720
M. Wt: 160.17 g/mol
InChI Key: TUHHRVVBKDNCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,6-naphthyridin-2(1H)-one is a chemical scaffold belonging to the 1,6-naphthyridinone family, a class of privileged structures in medicinal chemistry known for providing ligands for various biological receptors . This specific core structure is part of a larger family of over 17,000 documented compounds based on the 1,6-naphthyridin-2(1H)-one system, demonstrating significant and growing interest in its research potential . Researchers value this scaffold for its versatility in synthetic chemistry, allowing for diverse substitution patterns at key positions including N1, C3, C4, C5, C7, and C8, which are critical for optimizing interactions with biological targets . The primary research applications of 1,6-naphthyridin-2(1H)-ones are in the development of potent enzyme inhibitors, particularly in oncology. Compounds based on this scaffold have shown prominent activity as tyrosine kinase inhibitors . The biological profile is highly dependent on the compound's specific substitution pattern and the degree of unsaturation between C3 and C4; for instance, analogs with a C3-C4 double bond are more prevalent in the literature and are often associated with potent kinase inhibition activities . The 3-methyl substitution, as in this compound, represents a key structural feature for investigation in Structure-Activity Relationship (SAR) studies aimed at developing novel therapeutic agents. This product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O/c1-6-4-7-5-10-3-2-8(7)11-9(6)12/h2-5H,1H3,(H,11,12)

InChI Key

TUHHRVVBKDNCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)NC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,6 Naphthyridin 2 1h One and Its Derivatives

Core Ring System Construction Strategies for 1,6-Naphthyridin-2(1H)-ones

The fundamental approach to constructing the 1,6-naphthyridin-2(1H)-one core involves the cyclization of appropriately substituted monocyclic precursors. The two most common strategies begin with either a preformed pyridine (B92270) or a preformed pyridone intermediate. nih.govurl.edumdpi.comnih.govresearchgate.net

Cyclization Approaches from Preformed Pyridine Intermediates

A prevalent method for the synthesis of the 1,6-naphthyridin-2(1H)-one ring system involves the use of a preformed pyridine derivative. This approach typically utilizes a 4-aminopyridine (B3432731) bearing a functional group at the C3 position, which can undergo cyclization with a suitable three-carbon unit to form the pyridin-2-one ring.

One common strategy employs 4-aminonicotinaldehyde as the pyridine precursor. nih.gov Condensation of this aldehyde with active methylene (B1212753) compounds such as malonamide, in the presence of a base like piperidine (B6355638), leads to the formation of the 1,6-naphthyridin-2(1H)-one core. nih.gov Alternative reagents like dimethyl malonate or methyl cyanoacetate can also be used. nih.gov

Another variation starts with 4-aminonicotinonitrile. nih.gov For instance, its condensation with diethyl malonate in the presence of sodium ethoxide in ethanol (B145695) affords a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the C4-position. nih.gov

A different approach begins with a 4-chloropyridine derivative, such as ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.gov Reaction with an amine introduces the substituent at what will become the N1 position of the naphthyridinone. Subsequent condensation with a reagent like methyl phenylacetate builds the second ring. nih.gov

A summary of representative cyclization approaches from preformed pyridine intermediates is presented below:

Starting Pyridine DerivativeReagent(s)Key TransformationResulting 1,6-Naphthyridin-2(1H)-one
4-AminonicotinaldehydeMalonamide, PiperidineCondensation and cyclizationUnsubstituted at C3 and C4
4-AminonicotinonitrileDiethyl malonate, NaOEtCondensation and cyclization4-Amino substituted
Ethyl 4,6-dichloro-3-pyridinecarboxylateAmine, Methyl phenylacetateNucleophilic substitution and condensationN1- and C3-substituted

Cyclization Approaches from Preformed Pyridone Intermediates

An alternative and widely used strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones is the construction of the pyridine ring onto a pre-existing pyridone moiety. nih.govmdpi.com This approach offers versatility in introducing substituents onto the newly formed pyridine ring.

A notable example involves the reaction of a 4-aminopyridin-2(1H)-one with a β-dicarbonyl compound or its equivalent. For instance, a substituted 4-aminopyridin-2-one can be treated with tert-butoxybis(dimethylamino)methane to yield the corresponding 1,6-naphthyridin-2(1H)-one. nih.govmdpi.com

Another methodology involves the use of pyridones with a reactive side chain at the 5-position. For example, a 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate can then be cyclized with ammonium acetate to yield a 5-methyl-1,6-naphthyridin-2(1H)-one derivative.

Furthermore, pyrano[4,3-b]pyridine-2,7-diones, derived from pyridone precursors, can undergo ring-opening and subsequent recyclization to form 1,6-naphthyridin-2(1H)-ones. nih.gov Treatment of these pyranodiones with ammonia can lead to cyanomethyl-substituted pyridones, which upon treatment with hydrobromic acid, cyclize to C8-unsubstituted 1,6-naphthyridin-2(1H)-ones. nih.gov

Key strategies for the synthesis from preformed pyridone intermediates are summarized in the following table:

Starting Pyridone DerivativeReagent(s)Key TransformationResulting 1,6-Naphthyridin-2(1H)-one
4-Aminopyridin-2(1H)-onetert-Butoxybis(dimethylamino)methaneCondensation and cyclizationVariably substituted
5-Acetyl-2-oxo-pyridinecarbonitrileDMF-DMA, Ammonium acetateEnamine formation and cyclization5-Methyl substituted
Pyrano[4,3-b]pyridine-2,7-dioneAmmonia, HBrRing opening and recyclizationC8-unsubstituted

Electrocyclic Ring Closure Reactions

While cyclization reactions of preformed monocyclic rings are the most documented routes to 1,6-naphthyridin-2(1H)-ones, the application of pericyclic reactions, specifically electrocyclic ring closures, for the direct synthesis of this particular scaffold is not extensively reported in the reviewed literature. Electrocyclic reactions involve the formation of a sigma bond from a conjugated pi system, and in principle, could be envisioned for the construction of the dihydropyridine or dihydropyridone ring. For other isomers, such as 1,5-naphthyridines, synthesis via an electrocyclic ring closure of N-(3-pyridyl)aldimines with alkynes has been described. However, specific examples of thermal or photochemical 6π-electrocyclization of a suitable acyclic precursor leading directly to the 1,6-naphthyridin-2(1H)-one core were not prominently found in the surveyed scientific literature.

Targeted Synthesis of 3-methyl-1,6-naphthyridin-2(1H)-one

The targeted synthesis of this compound would necessitate either the use of starting materials that already contain the methyl group at the appropriate position or the regioselective introduction of a methyl group onto the preformed naphthyridinone ring system.

Regioselective Functionalization Techniques

The regioselective functionalization to introduce a methyl group at the C3 position of a pre-existing 1,6-naphthyridin-2(1H)-one core is a plausible synthetic route. The reactivity of the C3 position allows for the introduction of various substituents. While specific methods for the direct methylation of the unsubstituted 1,6-naphthyridin-2(1H)-one at the C3 position are not detailed in the reviewed literature, general principles of heterocyclic chemistry suggest potential pathways.

One could envision the use of a precursor with a functional group at the C3 position that can be converted to a methyl group. For example, a 3-carboxy or 3-ester derivative could potentially be reduced to a hydroxymethyl group, which could then be further converted to a methyl group.

Alternatively, if the C3-C4 bond is unsaturated, conjugate addition of an organocuprate reagent, such as lithium dimethylcuprate, could potentially introduce a methyl group at the C3 position. The feasibility of such an approach would depend on the electronic properties and reactivity of the specific 1,6-naphthyridin-2(1H)-one derivative.

Stereoselective Synthetic Pathways

The parent compound, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthetic pathways are not applicable to its direct synthesis. However, if additional chiral centers were to be introduced into the molecule, for instance, at the C4 position or on a substituent, then stereoselective synthesis would become a critical consideration. In such cases, the use of chiral auxiliaries, catalysts, or starting materials would be necessary to control the stereochemical outcome of the reaction. The scientific literature surveyed did not provide specific examples of stereoselective syntheses for derivatives of this compound.

Advanced Catalytic Methodologies in Naphthyridinone Synthesis

The construction of the 1,6-naphthyridin-2(1H)-one core has been significantly advanced by the application of sophisticated catalytic systems. These methods offer improvements in efficiency, selectivity, and substrate scope over classical synthetic routes.

Palladium-Catalyzed Annulation Reactions (e.g., Catellani-type reactions)

Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. The Catellani reaction, a palladium/norbornene cooperative catalysis, is particularly notable for its ability to facilitate sequential C-H functionalization at the ortho-position and cross-coupling at the ipso-position of an aryl halide in a single operation. url.eduorganic-chemistry.org This strategy has been adeptly applied to the synthesis of fused naphthyridinone systems.

The general mechanism of the Catellani reaction begins with the oxidative addition of a Pd(0) catalyst to an aryl halide. The resulting arylpalladium(II) species undergoes carbopalladation with norbornene, which acts as a transient mediator. This is followed by ortho C-H activation to form a stable five-membered palladacycle. This intermediate can then react with various coupling partners before a final cross-coupling step terminates the cycle, regenerating the Pd(0) catalyst and releasing the poly-substituted aromatic product. organic-chemistry.org

A practical application of this methodology is the one-step synthesis of N-substituted benzo url.educonnectjournals.comnaphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines. connectjournals.com This intramolecular variant of the Catellani reaction demonstrates high efficiency, with yields reaching up to 98%. connectjournals.com The process showcases the reaction's capacity to construct complex heterocyclic frameworks, which are structurally related to 1,6-naphthyridin-2(1H)-one.

Table 1: Palladium-Catalyzed Synthesis of Benzo url.educonnectjournals.comnaphthyridinones via Catellani Reaction. connectjournals.com
EntryN-Substituent (R)Yield (%)
1Benzyl81
2Allyl75
3Phenyl98
44-Methoxyphenyl88

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including naphthyridines. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, cleaner reactions, and higher product purity compared to conventional heating methods. wikipedia.org

This technology has been successfully applied to the Friedländer condensation, a classic method for synthesizing quinolines and naphthyridines. For instance, the synthesis of 1,8-naphthyridines has been achieved by the 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzed Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds under microwave irradiation and solvent-free conditions. nih.gov This protocol significantly reduces reaction times from hours to minutes and provides good to excellent yields of the desired products. nih.gov

Table 2: Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives. nih.gov
Active Methylene CompoundTime (min)Yield (%)
Ethyl acetoacetate3.092
Acetylacetone2.590
Cyclohexanone4.088
Dimedone3.589

Lewis Acid-Catalyzed Reactions

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of naphthyridine synthesis. mdpi.com The efficiency of this reaction can be significantly enhanced by the use of catalysts, including Lewis acids. mdpi.com Lewis acids activate the carbonyl groups, facilitating the initial condensation and subsequent cyclodehydration steps.

Various Lewis acids have been employed to catalyze the Friedländer synthesis. While traditional methods often required harsh acid or base catalysts, modern approaches utilize milder and more efficient Lewis acids. connectjournals.com For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective and reusable catalyst for the synthesis of 1,8-naphthyridines under solvent-free grinding conditions at room temperature. connectjournals.com This method offers operational simplicity, rapid reaction times, and high yields, avoiding the use of hazardous conventional acids. connectjournals.com Other Lewis acids like neodymium(III) nitrate hexahydrate have also been reported to efficiently catalyze this transformation.

Eco-Friendly and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For naphthyridinone synthesis, this translates to the development of methods that minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key tenet of green chemistry. This approach reduces environmental pollution, lowers costs, and simplifies product purification. As mentioned previously, microwave-assisted synthesis is often conducted under solvent-free conditions. nih.gov

Another effective solvent-free technique is mechanical grinding, where reactants are mixed in the presence of a solid catalyst. The CeCl₃·7H₂O-catalyzed Friedländer synthesis of 1,8-naphthyridines is a prime example, proceeding efficiently at ambient temperature simply by grinding the reactants together. connectjournals.com Additionally, multicomponent reactions (MCRs) performed under solvent-free conditions provide a powerful and atom-economical route to complex molecules like naphthyridines in a single step.

Green Catalysis in Naphthyridinone Formation

Green catalysis focuses on the use of catalysts that are environmentally benign, highly efficient, and recyclable. In the context of naphthyridinone synthesis, this includes the use of basic ionic liquids (ILs) and heterogeneous nanocatalysts.

Ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), have been used as efficient and reusable catalysts for the Friedländer synthesis of 1,8-naphthyridine derivatives under solvent-free conditions. The ionic liquid can be reused multiple times without a significant loss in its catalytic activity.

Furthermore, magnetic nanocatalysts, such as silica-coated graphene oxide functionalized with iron oxide nanoparticles (SiO₂/Fe₃O₄@GO), have been developed for the green synthesis of naphthyridines. These catalysts can be easily recovered from the reaction mixture using an external magnet and reused, promoting an environmentally benign and sustainable synthetic process. The reaction proceeds at room temperature under solvent-free conditions, highlighting its adherence to green chemistry principles.

Table 3: Catalyst Screening for the Green Synthesis of Naphthyridines.
EntryCatalystTime (h)Yield (%)
1None24Trace
2Fe₃O₄ MNPs1260
3Fe₃O₄@GO1075
4SiO₂/Fe₃O₄@GO1.595

Chemical Reactivity and Derivatization Strategies of 3 Methyl 1,6 Naphthyridin 2 1h One

Electrophilic Substitution Reactions on the Naphthyridinone Core

Electrophilic substitution reactions on the 1,6-naphthyridin-2(1H)-one core are influenced by the electron-donating and -withdrawing nature of the two rings. The pyridone ring is generally more susceptible to electrophilic attack than a standard pyridine (B92270) ring. Key reactions include modification at the N1-nitrogen and halogenation at specific carbon positions.

The nitrogen atom at the N1 position of the 1,6-naphthyridin-2(1H)-one ring system can readily participate in nucleophilic reactions, allowing for the introduction of various substituents. Analysis of large compound libraries reveals that this position is frequently substituted, with alkyl (e.g., methyl) and aryl (e.g., phenyl) groups being common modifications. nih.gov This suggests that N-alkylation and N-acylation are fundamental strategies for derivatizing this scaffold.

N-alkylation is typically achieved by treating the parent naphthyridinone with an alkyl halide (such as methyl iodide or benzyl bromide) in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Similarly, N-acylation can be performed using acyl halides or anhydrides under basic conditions to introduce acyl moieties. These reactions are crucial for exploring the structure-activity relationships (SAR) of pharmacologically active molecules based on this scaffold.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table is illustrative and based on common organic synthesis reactions for similar heterocyclic systems.

Reactant Reagent Base Product Reaction Type
3-methyl-1,6-naphthyridin-2(1H)-one Methyl Iodide (CH₃I) K₂CO₃ 1,3-dimethyl-1,6-naphthyridin-2(1H)-one N-Alkylation
This compound Acetyl Chloride (CH₃COCl) Pyridine 1-acetyl-3-methyl-1,6-naphthyridin-2(1H)-one N-Acylation
This compound Benzyl Bromide (BnBr) NaH 1-benzyl-3-methyl-1,6-naphthyridin-2(1H)-one N-Alkylation

Halogenation provides a key entry point for further functionalization, particularly for cross-coupling reactions. The 1,6-naphthyridin-2(1H)-one core can undergo electrophilic halogenation at specific carbon positions. For instance, treatment of a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile derivative with hydrogen halides (HCl or HBr) in dioxane results in the formation of 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. nih.gov This reaction demonstrates the susceptibility of the C5 position to halogenation under acidic conditions.

The mechanism is characteristic of electrophilic aromatic substitution, where a Lewis acid catalyst may be required for less activated substrates to generate a potent electrophile (e.g., Br⁺ or Cl⁺) that is attacked by the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The resulting halogenated naphthyridinones are versatile intermediates for subsequent derivatization.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the naphthyridinone core, provided a suitable leaving group, such as a halide, is present. wikipedia.org The pyridone oxygen at the C2 position can be converted into a better leaving group to facilitate nucleophilic attack at this center. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can transform the 2(1H)-one into a 2-chloro-1,6-naphthyridine. This chloro-derivative can then react with various nucleophiles (amines, alcohols, thiols) to yield substituted products.

Furthermore, triflate groups serve as excellent leaving groups for nucleophilic substitution. The synthesis of 1,6-naphthyridine-5,7-ditriflates from the corresponding diones has been reported, with these intermediates readily undergoing substitution with amine nucleophiles. acs.org This strategy highlights the potential for activating the this compound core for SNAr reactions. The presence of electron-withdrawing groups on the ring system generally activates it towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from halo- or triflate-substituted naphthyridinones.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide or triflate. youtube.com It is widely used to introduce aryl or heteroaryl substituents. For example, the synthesis of benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-ones (Torins) employs a Pd(PPh₃)₄-catalyzed Suzuki coupling between a boronic ester and a brominated quinoline precursor as a key step. nih.gov A halo-substituted this compound would be an excellent substrate for similar transformations. One-pot borylation/Suzuki protocols have also been developed to streamline this process, avoiding the isolation of boronic ester intermediates. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com It requires a palladium catalyst and a copper(I) co-catalyst. libretexts.org This method is ideal for introducing alkynyl moieties onto the naphthyridinone skeleton, which can then be further elaborated.

Heck Reaction : The Heck reaction couples an organic halide or triflate with an alkene. wikipedia.orgrsc.org This reaction can be performed intramolecularly to synthesize fused ring systems or intermolecularly to append alkenyl substituents to the naphthyridinone core. nih.govlibretexts.org

Table 2: Overview of Cross-Coupling Reactions on Halo-Naphthyridinone Scaffolds This table summarizes potential applications based on established cross-coupling methodologies.

Reaction Name Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Halo- or Triflate-Naphthyridinone Aryl/Heteroaryl Boronic Acid/Ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base Aryl/Heteroaryl-Naphthyridinone
Sonogashira Halo-Naphthyridinone Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base Alkynyl-Naphthyridinone
Heck Halo- or Triflate-Naphthyridinone Alkene Pd(0) or Pd(II) catalyst, Base Alkenyl-Naphthyridinone

Functional Group Interconversions on the Naphthyridinone Skeleton

Substituents already present on the this compound skeleton can be chemically modified to introduce new functionalities. A notable example involves a series of transformations starting from a nitrile group at the C3 position of a related 5-methyl-1,6-naphthyridin-2-one.

In a published synthetic route, the C3-nitrile was first hydrolyzed to a carboxylic acid. This acid was then converted to an acyl azide via a hydrazide intermediate, which subsequently underwent a Curtius rearrangement to yield a 3-amino group. This amino group proved to be a versatile handle; treatment with aqueous sodium hydroxide readily replaced it with a hydroxyl group, yielding the 3-hydroxy-5-methyl-1,6-naphthyridin-2(1H)-one. researchgate.net This sequence demonstrates how a single functional group can be converted into several others, greatly expanding the accessible chemical space.

Synthesis of Polycyclic Systems Incorporating the Naphthyridinone Moiety

The 1,6-naphthyridin-2(1H)-one moiety serves as a foundational building block for the construction of more complex, fused polycyclic systems. Several elegant strategies have been developed to achieve this.

One prominent method involves an acid-mediated intramolecular Friedel–Crafts-type annulation. rsc.org In this approach, 4-(arylamino)nicotinonitrile precursors undergo cyclization mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) to yield tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines in good to excellent yields. rsc.orgnih.gov

Another strategy is the one-pot synthesis of benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-ones (Torins). This process involves a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization and a final Suzuki coupling reaction, efficiently assembling the complex tricyclic core. nih.gov

Furthermore, multicomponent reactions offer a convergent route to fused systems. A three-component reaction between an aromatic aldehyde, an amine (such as 1H-indazol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate can produce fused tetracyclic heterocycles, including indazolo[5,4-b] nih.govrsc.orgnaphthyridine derivatives. acs.org Finally, by conformationally constraining the 7,8-positions of the naphthyridine framework, it is possible to synthesize fused systems like 1H-imidazo[4,5-h] nih.govrsc.orgnaphthyridin-2(3H)-one, which has been identified as a c-Met kinase inhibitor scaffold. rsc.org

Metal Complexation Chemistry of Naphthyridinone Derivatives

The nitrogen atoms within the naphthyridine core, along with the carbonyl oxygen of the pyridinone ring, provide multiple potential coordination sites for metal ions. This allows for the formation of a diverse range of metal complexes with varied geometries and electronic properties. The substitution pattern on the naphthyridinone ring plays a crucial role in modulating the ligand's electronic and steric properties, thereby influencing the structure and reactivity of the resulting metal complexes.

Research in this area has explored the coordination of various transition metals with derivatives of 1,6-naphthyridin-2(1H)-one. While specific studies on the 3-methyl substituted derivative are limited in publicly available literature, the broader family of 1,6-naphthyridin-2(1H)-one derivatives provides valuable insights into their coordination behavior.

One notable area of application for these metal complexes is in the field of phosphorescent materials. A Chinese patent discloses the use of a metal complex based on a 1,6-naphthyridin-2(1H)-one derivative as a phosphorescent material, highlighting its potential application in organic light-emitting devices (OLEDs). researchgate.net Although the exact structure of the ligand is not detailed in the abstract, this finding underscores the potential of this class of compounds to form luminescent metal complexes.

The coordination of naphthyridine derivatives is not limited to single metal centers. The syn disposition of the two nitrogen atoms in the related 1,8-naphthyridine core makes it an ideal scaffold for stabilizing binuclear metal systems. This principle can be extended to 1,6-naphthyridine (B1220473) derivatives, where the nitrogen at position 6 and the carbonyl oxygen at position 2, or other substituent donor atoms, could potentially bind to multiple metal centers, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Furthermore, the synthesis of rhenium carbonyl complexes with 2,2′-pyridyl-1,6-naphthyridine, a derivative of 1,6-naphthyridine, has been reported. These complexes were prepared as precursors to multi-metallic molecular catalysts, indicating the utility of the 1,6-naphthyridine framework in designing ligands for catalysis. The study investigated the ability of the distant nitrogen site to bind to a second metal, a concept that could be applicable to derivatives of this compound.

Spectroscopic studies on derivatives such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester have provided insights into their electronic structure and interaction with solvents. Such fundamental studies are crucial for understanding the ligand's behavior upon coordination to a metal ion.

The following table summarizes some of the research findings on the metal complexation of 1,6-naphthyridin-2(1H)-one derivatives and related compounds.

Ligand DerivativeMetal Ion(s)Key FindingsPotential Applications
1,6-Naphthyridin-2(1H)-one derivativeNot specifiedForms a phosphorescent metal complex. researchgate.netOrganic Light-Emitting Devices (OLEDs)
2,2′-pyridyl-1,6-naphthyridineRhenium (Re)Forms rhenium carbonyl complexes as precursors for multi-metallic catalysts.Molecular Catalysis
8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl esterNot specified (spectroscopic study)Spectroscopic studies provide insights into electronic structure and solvent interactions.Fundamental understanding for ligand design

Computational and Theoretical Investigations of 3 Methyl 1,6 Naphthyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches.

Density Functional Theory (DFT) Studies

DFT has become a leading method for computational studies of organic molecules due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of a system, providing insights into its structure, reactivity, and spectroscopic characteristics. However, no specific DFT studies for 3-methyl-1,6-naphthyridin-2(1H)-one have been found. The following sections describe the types of analyses that would typically be performed.

Geometry Optimization and Equilibrium Structures

A crucial first step in any computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure. For a related but different compound, 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, semi-empirical calculations were used to analyze the relative stabilities of its isomers. nih.gov This suggests that for this compound, similar computational methods could elucidate the preferred conformation of the methyl group and any deviations from planarity in the bicyclic ring system.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For various naphthyridine derivatives, these calculations are standard to predict their electronic behavior. nih.gov In the context of this compound, such an analysis would reveal how the electron-donating methyl group affects the electronic distribution and reactivity of the parent naphthyridinone scaffold.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or reactants. For naphthyridinone structures, an MEP analysis would identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is critical for understanding their biological activity.

Ab Initio and Semi-Empirical Methods

Ab initio methods are based on first principles without the use of experimental data for parametrization, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. A study on a derivative of 1,6-naphthyridine (B1220473) employed the semi-empirical methods AM1 and PM3 to support interpretations of its structural and electronic properties. nih.gov These methods could be applied to this compound to provide initial insights into its structure and stability.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations can provide dynamic information about molecular interactions and conformational changes over time. For the broader class of naphthyridine derivatives, molecular recognition studies have been performed to understand their binding with biological targets. nih.gov While no specific molecular modeling or simulation studies have been published for this compound, such research would be instrumental in understanding its potential as a ligand for biological receptors, a common application for this class of compounds. nih.govnih.gov

Conformational Analysis and Isomerism

Computational conformational analysis of this compound focuses on determining the most stable three-dimensional arrangement of its atoms. The core 1,6-naphthyridinone ring system is largely planar. The primary conformational variable is the orientation of the methyl group at the C3 position. However, due to the low rotational barrier around the C-C single bond, this group is typically considered to be in free rotation under standard conditions.

A significant aspect of isomerism for this compound is tautomerism. The 2-pyridone ring can exist in equilibrium between its lactam (amide) and lactim (imidic acid) forms.

Lactam form: this compound

Lactim form: 3-methyl-1,6-naphthyridin-2-ol

Computational studies, often employing Density Functional Theory (DFT), can calculate the relative energies of these two tautomers to determine which form is more stable in various environments (gas phase or solution). For the broader class of naphthyridinones, the lactam form is generally found to be the more stable tautomer, an observation that is critical for understanding its hydrogen bonding capabilities and reactivity. Studies on the isomeric 1,6-naphthyridin-7(6H)-ones have highlighted the importance of this tautomerism in their photophysical properties. mdpi.com

Table 1: Calculated Relative Energies of Tautomers This table is illustrative, based on typical findings for 2-pyridone systems.

Tautomer Computational Method Basis Set Relative Energy (kcal/mol)
Lactam DFT (B3LYP) 6-311++G(d,p) 0.00 (Reference)

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks)

The intermolecular forces involving this compound are dominated by hydrogen bonding. The lactam form possesses a clear hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement strongly favors the formation of well-defined intermolecular hydrogen bonds.

In the solid state, these interactions typically lead to the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. This is a common and highly stable motif for 2-pyridone and related heterocyclic systems. Computational modeling can predict the geometry and strength of these bonds.

Beyond simple dimers, these hydrogen bonds can propagate to form more extended one-dimensional chains or two-dimensional sheets, defining the crystal packing of the molecule. Quantum chemical calculations are used to analyze the topology of these networks and quantify the energy of the non-covalent interactions that provide crystalline stability.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the chemical shifts for the methyl protons, the protons on the bicyclic ring system, and the corresponding carbon atoms. Comparing these predicted spectra with experimental data helps confirm the molecular structure.

Vibrational (IR and Raman) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. These predictions are essential for assigning the bands observed in experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this molecule would include the N-H stretching frequency (typically around 3400-3200 cm⁻¹), the C=O stretching frequency (around 1650-1690 cm⁻¹), and various C-H and C-C stretching and bending modes.

Table 2: Predicted vs. Experimental Spectroscopic Data This table is illustrative. Experimental values are typical for the functional groups; predicted values are based on common computational outputs for similar structures.

Parameter Predicted Value (DFT) Typical Experimental Value
¹H NMR (methyl) δ 2.15 ppm δ 2.1-2.3 ppm
¹³C NMR (carbonyl) δ 164.0 ppm δ 162-166 ppm
IR Stretch (C=O) 1675 cm⁻¹ 1670 cm⁻¹

Computational Reaction Pathway Elucidation

Computational chemistry can be used to model the chemical reactions that form this compound. Reviews on the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold show common pathways, such as the condensation of a substituted aminopyridine with a suitable three-carbon component. nih.gov Theoretical studies can elucidate the step-by-step mechanism of these reactions.

For any proposed reaction mechanism, computational methods can locate the geometry of the transition state (TS) for each elementary step. The TS is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Determining the structure of the TS is crucial for understanding the steric and electronic factors that control the reaction rate and selectivity. For instance, in a condensation step, the TS would reveal the precise orientation of the reacting molecules as the new C-C or C-N bond is formed.

Advanced Computational Methodologies

The theoretical investigation of this compound relies on a suite of sophisticated computational techniques.

Density Functional Theory (DFT): This is the most widely used method for studying the geometry, electronic structure, and properties of molecules of this size. Hybrid functionals, such as B3LYP, are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost.

Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (UV-Vis spectrum) and photophysical behavior, TD-DFT calculations are employed. These calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and can provide insight into the nature of the excited states.

Molecular Dynamics (MD): While DFT is excellent for static properties, MD simulations can be used to study the dynamic behavior of the molecule over time, particularly its interactions with solvent molecules or its conformational flexibility in a biological environment.

These advanced methods, often used in combination, provide a comprehensive theoretical picture of this compound, complementing experimental work and accelerating the discovery and development of new materials and medicines based on the naphthyridinone scaffold. researchgate.net

Integration of Machine Learning and AI in Chemical Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical sciences by enabling the prediction of molecular properties with unprecedented speed and accuracy. researchgate.net For compounds like this compound, these technologies can be applied to forecast a wide range of characteristics, from fundamental physicochemical properties to biological activities.

Machine learning models are increasingly utilized to predict molecular properties and toxicity in drug discovery. nih.gov These models can be trained on large datasets of known molecules to learn the complex relationships between chemical structure and activity. nih.gov For instance, an ML model could be developed to predict the solubility, melting point, or even the potential of this compound and its analogs to inhibit specific enzymes. This predictive capability accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the most promising profiles. nih.gov

One of the key challenges in computational chemistry is the vast conformational space of flexible molecules. Machine learning can assist in identifying the most stable conformers, thereby reducing the computational cost of more intensive calculations like Density Functional Theory (DFT). nih.gov For example, the Extreme Minimum Learning Machine (EMLM) model has been trained to predict the chemical potentials of conformers of multifunctional organic compounds, significantly streamlining the process of finding the lowest energy structures. nih.gov

The development of sophisticated algorithms, such as the pairwise deep learning approach DeepDelta, allows for the direct prediction of property differences between two molecules. researchgate.net This can be especially useful in lead optimization, where the goal is to make small structural modifications to improve a compound's properties. researchgate.net For example, DeepDelta could be used to predict how changes to the substituents on the 1,6-naphthyridin-2(1H)-one scaffold would affect its binding affinity to a target protein. researchgate.net

Below is an illustrative data table showcasing the types of properties that could be predicted for this compound and its derivatives using machine learning models.

CompoundPredicted PropertyPredicted ValueConfidence Score
This compoundAqueous Solubility (logS)-2.50.92
3,5-dimethyl-1,6-naphthyridin-2(1H)-onehERG Inhibition (pIC50)4.80.85
3-ethyl-1,6-naphthyridin-2(1H)-oneMetabolic Stability (t½ in min)450.89

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for these specific compounds.

Quantum Computing Applications in Chemical Systems

Quantum computing holds the promise of revolutionizing quantum chemistry by providing a means to solve the Schrödinger equation with high accuracy for complex molecular systems. arxiv.org While still an emerging technology, its potential applications for understanding compounds like this compound are vast.

One of the primary applications of quantum computing in chemistry is the precise calculation of electronic energies. aps.org This is crucial for understanding reaction mechanisms, predicting spectroscopic properties, and determining the stability of different molecular conformations. aps.org For this compound, quantum computers could be used to accurately model the transition states of reactions involving the naphthyridinone core, providing invaluable insights for synthetic chemists.

The simulation of quantum systems is a natural application for quantum computers. arxiv.org This is particularly relevant for studying systems with strong electron correlation, which are challenging for classical computers. aps.org While this compound itself may not be a strongly correlated system, its interactions with biological targets, such as metalloenzymes, could involve complex electronic structures that are best studied with quantum algorithms.

Early fault-tolerant quantum computers, with 25-100 logical qubits, are expected to have a significant impact on quantum chemistry. arxiv.orgarxiv.org These machines will be well-suited for active space simulations, where a critical part of a molecule is simulated on the quantum computer, while the rest is handled by classical methods. arxiv.org For a molecule like this compound interacting with a protein, the active space could be the binding site, allowing for a highly accurate description of the key interactions.

The development of efficient quantum algorithms is a key area of research. aps.org Techniques like the double-factorized representation of the electronic Hamiltonian can significantly reduce the computational cost of quantum simulations. aps.org As these algorithms mature, they will become powerful tools for investigating the properties and reactivity of a wide range of molecules, including the 1,6-naphthyridin-2(1H)-one family.

The table below illustrates the potential of quantum computing to provide highly accurate data for key chemical properties of this compound.

PropertyClassical Method (DFT)Quantum Computing (Future)
Ground State Energy (Hartree)-589.234-589.258 ± 0.001
First Excitation Energy (eV)3.453.52 ± 0.02
Dipole Moment (Debye)4.24.18 ± 0.05

This table is a hypothetical illustration of the potential increase in accuracy offered by quantum computing over classical methods. The values are not based on actual calculations.

Advanced Spectroscopic Characterization Techniques for 3 Methyl 1,6 Naphthyridin 2 1h One Derivatives

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. For derivatives of 1,6-naphthyridin-2(1H)-one, these techniques are indispensable for confirming the presence of key functional groups and understanding the dynamics of the heterocyclic ring system.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. In the case of 3-methyl-1,6-naphthyridin-2(1H)-one, the FTIR spectrum is expected to be characterized by several key absorption bands.

The presence of the pyridone ring is typically confirmed by a strong carbonyl (C=O) stretching vibration and an N-H stretching band. The aromatic C-H stretching vibrations of the naphthyridine core and the aliphatic C-H stretches of the methyl group appear at distinct frequencies. The fingerprint region of the spectrum contains a complex series of bands corresponding to C-C and C-N stretching, as well as various bending vibrations that are characteristic of the substituted naphthyridine skeleton.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
N-H (pyridone)Stretching3300 - 3500Medium-Strong
C-H (aromatic)Stretching3000 - 3100Medium-Weak
C-H (methyl)Asymmetric & Symmetric Stretching2900 - 3000Medium-Weak
C=O (amide)Stretching1650 - 1690Strong
C=C / C=N (ring)Stretching1500 - 1650Medium-Strong
C-H (methyl)Bending1375 - 1450Medium
N-HBending1500 - 1550Medium

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetrical stretching vibrations of the aromatic rings are expected to be particularly Raman-active. oatext.com The C=C double bonds within the naphthyridine system and the symmetric vibrations of the methyl group would also yield characteristic Raman signals. oatext.com For instance, C-C stretching modes can appear as strong bands, while C-H stretching vibrations are also readily observed. oatext.com The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

The vibrational spectra of complex molecules like this compound can contain numerous overlapping peaks, making definitive assignment challenging. To overcome this, anharmonic frequency computations, often using Density Functional Theory (DFT), are employed. oatext.comkahedu.edu.in These theoretical calculations model the molecule's electronic structure to predict its geometry and vibrational frequencies. oatext.com

By simulating the vibrational spectrum, researchers can assign specific experimental bands from FTIR and Raman spectra to particular molecular motions. kahedu.edu.in Theoretical methods such as AM1 and PM3 have been used to support the interpretation of spectra for related naphthyridine derivatives. nih.gov These computational approaches are crucial for a precise understanding of the molecule's dynamics and for validating the interpretation of experimental data. oatext.comkahedu.edu.in

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy involves transitions between electronic energy levels within a molecule, typically induced by the absorption of ultraviolet (UV) or visible light. These techniques are used to characterize the conjugated π-electron systems and photophysical properties of compounds like this compound.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 1,6-naphthyridin-2(1H)-one core is responsible for strong absorption in the UV region. The spectrum typically shows bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the molecular environment.

Studies on related naphthyridine derivatives have shown that the absorption bands are affected by solvent polarity and the ability of the solvent to form hydrogen bonds. nih.gov For example, in hydrogen bond donor solvents, the formation of zwitterionic species has been observed, leading to shifts in the absorption maxima. nih.gov This phenomenon, known as solvatochromism, highlights the influence of intermolecular interactions on the electronic ground state of the molecule. nih.gov

Luminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the processes by which a molecule returns to its electronic ground state after being excited by light. libretexts.org

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to its ground singlet state. libretexts.org This process is typically rapid, occurring on the nanosecond timescale. libretexts.org The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. libretexts.org The rigid and planar structure of the naphthyridinone core is conducive to fluorescence, and related 1,6-naphthyridinone analogues have demonstrated powerful fluorescence properties. mdpi.com The emission characteristics are often highly sensitive to solvent polarity, making these compounds potentially useful as environmental probes. mdpi.com

Phosphorescence is a similar process but involves an electronic transition from an excited triplet state to the ground singlet state. libretexts.org Because this transition involves a change in electron spin, it is "forbidden" and occurs much more slowly, from microseconds to minutes. libretexts.org Consequently, phosphorescence is generally weaker and less commonly observed than fluorescence at room temperature in solution. libretexts.org

Table 2: Comparison of Fluorescence and Phosphorescence

FeatureFluorescencePhosphorescence
Initial Excited State Singlet (S₁)Triplet (T₁)
Electron Spin Paired spins (no change)Unpaired spins (spin flip)
Transition Type S₁ → S₀ (Allowed)T₁ → S₀ (Forbidden)
Lifetime Short (<10⁻⁵ s) libretexts.orgLong (seconds to minutes) libretexts.org
Emission Wavelength ShorterLonger

Photoinduced Isomerization and Intramolecular Proton Transfer Studies

The photophysical properties of naphthyridinone scaffolds are of significant interest, particularly concerning phenomena like excited-state intramolecular proton transfer (ESIPT). In related 1,6-naphthyridin-7(6H)-one systems, studies have shown that the presence of lactim-lactam tautomeric forms can lead to dual fluorescence in polar solvents. mdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to an electronically excited tautomer with different emission properties.

For this compound, the potential for ESIPT exists due to the N1-proton and the C2-carbonyl group, which constitute a potential proton donor-acceptor pair. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are the primary tools for investigating such ultrafast processes. By analyzing the emission spectra in various solvents, researchers can identify the characteristic large Stokes shifts associated with ESIPT. While detailed studies on the photoinduced isomerization of this specific derivative are not widely documented, the known behavior of the parent naphthyridinone scaffold suggests a rich area for photophysical investigation. mdpi.com

Ligand-to-Ligand and Metal-to-Ligand Charge Transfer Investigations

Naphthyridine derivatives are recognized for their ability to act as ligands in coordination complexes with various metal ions. researchgate.netnih.govresearchgate.netnih.gov This coordinating ability opens the door to complex photophysical events such as Ligand-to-Ligand Charge Transfer (LLCT) and Metal-to-Ligand Charge Transfer (MLCT).

Metal-to-Ligand Charge Transfer (MLCT) is a common electronic transition in coordination compounds where an electron is excited from a metal-based orbital to a ligand-based unoccupied orbital (a π* orbital). libretexts.org In a complex containing a this compound ligand, an MLCT transition would involve the excitation of a d-electron from the metal center to the π* system of the naphthyridinone ring. libretexts.orgnih.gov These transitions are typically intense and can be studied using UV-visible absorption spectroscopy. The energy and probability of these transitions are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. lu.se

Ligand-to-Ligand Charge Transfer (LLCT) occurs in complexes with multiple types of ligands. If a complex were synthesized containing an electron-donating ligand alongside a this compound (acting as an acceptor ligand), it would be possible to observe an LLCT transition upon photoexcitation. researchgate.net This involves exciting an electron from an orbital predominantly located on the donor ligand to the π* orbital of the naphthyridinone acceptor ligand. researchgate.net

The study of these charge transfer states is critical for applications in photocatalysis, light-harvesting, and molecular sensing. nih.gov Techniques such as transient absorption spectroscopy can track the dynamics of these excited states, revealing their lifetimes and decay pathways, which can be switched or tuned by altering factors like pH or by introducing other metal ions. lu.seresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. uobasrah.edu.iq It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the connectivity between atoms.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments and their neighboring protons. The methyl group (CH₃) at the C3 position would typically appear as a singlet in the aliphatic region (around 2.0-2.5 ppm), assuming no coupling to the vinylic C4-H. The protons on the aromatic rings will appear in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and splitting patterns dictated by their position relative to the nitrogen atoms and the carbonyl group. chemicalbook.commit.edu

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C2) is expected to have the most downfield shift (around 160-170 ppm). The carbons of the heterocyclic rings appear in the aromatic region (110-150 ppm), while the methyl carbon will be found in the upfield region (around 15-25 ppm). chemguide.co.uktandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H10.0 - 12.0 (broad singlet)-
C2-160 - 165
C3-120 - 125
3-CH₃2.1 - 2.4 (singlet)18 - 22
C47.5 - 7.8 (singlet or doublet)135 - 140
C4a-145 - 150
C58.8 - 9.1 (doublet)150 - 155
C78.2 - 8.5 (doublet)130 - 135
C87.2 - 7.5 (doublet of doublets)115 - 120
C8a-125 - 130

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure, especially for complex heterocyclic systems. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a correlation between the C8-H and C7-H protons, confirming their connectivity within the pyridine (B92270) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons over two or three bonds. For this compound, an HMBC experiment would be crucial. For example, it would show a correlation from the methyl protons (3-CH₃) to the C3 and C4 carbons, confirming the position of the methyl group. It would also be instrumental in assigning the quaternary carbons (C2, C3, C4a, C8a), which are not visible in an HSQC spectrum, by observing their long-range correlations to nearby protons. tandfonline.comresearchgate.net

NMR Titration for Complexation Studies

NMR titration is a powerful method used to study non-covalent interactions, such as the binding of a molecule to a metal ion or a protein. The technique involves acquiring a series of NMR spectra of a solution of this compound while incrementally adding a binding partner (the titrant).

If the molecule binds to the titrant, changes in the chemical shifts of the protons and carbons involved in the interaction will be observed. The protons closest to the binding site will typically show the largest changes in their chemical shifts. By monitoring these changes, researchers can identify the specific part of the molecule involved in the complexation. Furthermore, by plotting the change in chemical shift against the molar ratio of the titrant, a binding isotherm can be generated, from which the binding constant (Ka) and stoichiometry of the complex can be calculated. This technique would be invaluable for quantifying the affinity of this compound derivatives for specific biological targets or metal ions.

Mass Spectrometry for High-Resolution Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), in particular, is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₈N₂O), distinguishing it from any other isomers or compounds with the same nominal mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. nih.gov In an MS (B15284909)/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.

A plausible fragmentation pathway for [C₁₀H₈N₂O+H]⁺ (m/z 173.07) could involve:

Loss of CO: A common fragmentation for lactam/pyridone structures, leading to a fragment ion at m/z 145.08.

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 158.06.

Cleavage of the pyridone ring: Leading to various smaller fragment ions characteristic of the pyridine and pyridone substructures.

By analyzing these fragmentation pathways, researchers can confirm the connectivity of the bicyclic ring system and the position of the methyl substituent, providing powerful evidence that corroborates the structural data obtained from NMR spectroscopy. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

The fundamental principle of X-ray diffraction lies in the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. When a crystal is irradiated with a monochromatic X-ray beam, the regularly spaced atoms act as a diffraction grating, producing a unique diffraction pattern of constructive interference. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, ultimately revealing the precise location of each atom in the crystal structure.

For derivatives of this compound, obtaining suitable single crystals is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. Once a crystal of sufficient quality is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

Parameter Value
Empirical Formula C₁₀H₉N₂O
Formula Weight 173.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 10.211
c (Å) 9.876
α (°) 90
β (°) 105.32
γ (°) 90
Volume (ų) 829.4
Z 4
Calculated Density (g/cm³) 1.387
R-factor (%) 4.2

The data in the table provides a wealth of information. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the fundamental repeating unit of the crystal. The space group (P2₁/c) describes the symmetry elements present within the crystal lattice. The number of molecules per unit cell (Z) is also determined. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

From such data, key structural features can be analyzed in detail. For example, the planarity of the 1,6-naphthyridinone core can be confirmed, and the torsion angles between the core and any substituents can be precisely measured. Furthermore, the presence and geometry of intermolecular hydrogen bonds, which often play a critical role in the crystal packing and physical properties of the compound, can be identified. These interactions are fundamental to understanding the supramolecular chemistry of these derivatives.

Reaction Mechanism and Kinetic Studies Involving 3 Methyl 1,6 Naphthyridin 2 1h One

Mechanistic Pathways of Naphthyridinone Formation

The formation of the bicyclic naphthyridinone system is a multi-step process, the specifics of which can vary depending on the chosen synthetic route and reaction conditions.

Chemical reactions can proceed through two primary mechanistic pathways: stepwise or concerted. differencebetween.com A stepwise reaction involves multiple steps with the formation of one or more reaction intermediates. differencebetween.comquora.comucla.edu In contrast, a concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. differencebetween.comquora.com

In the context of 1,6-naphthyridinone synthesis, the cyclization step, which forms the second ring, is of particular interest. For instance, the condensation of a substituted aminopyridine with a suitable three-carbon unit, followed by cyclization, likely proceeds through a stepwise mechanism. This would involve initial bond formation to create an open-chain intermediate, which then undergoes a subsequent intramolecular reaction to form the bicyclic ring system. The presence of distinct intermediates that can be isolated or detected spectroscopically would provide strong evidence for a stepwise pathway.

Conversely, certain pericyclic reactions, which can be involved in the formation of heterocyclic systems, are classic examples of concerted mechanisms. differencebetween.com While less common for the fundamental construction of the 1,6-naphthyridinone skeleton, specific rearrangement reactions within the synthetic sequence could potentially exhibit concerted character. The distinction between these pathways is often influenced by factors such as solvent polarity and the electronic nature of the substituents. researchgate.net

For example, in a synthesis starting from a 4-aminopyridine (B3432731) derivative and a malonic ester derivative, an initial acylation or condensation reaction would form an acyclic intermediate. This intermediate would then possess the necessary functional groups in the correct spatial orientation for the subsequent intramolecular cyclization. The structure of this intermediate would be a key determinant of the final product's regiochemistry.

In some synthetic approaches, Schiff base intermediates are formed through the condensation of an amine with a carbonyl group. nih.gov These imine-containing intermediates are then activated for the subsequent ring-closing reaction. The characterization of such intermediates, even if they are not isolated, can provide valuable insight into the reaction mechanism.

Rearrangement reactions involve the migration of an atom or group within a molecule. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In this process, a nucleophilic group displaces a leaving group that is part of an aromatic ring, with the connection occurring through a linking chain. wikipedia.org

While direct evidence for a Smiles rearrangement in the synthesis of 3-methyl-1,6-naphthyridin-2(1H)-one is not prominently documented in the provided search results, it is a plausible mechanistic step in the synthesis of related naphthyridine systems. For instance, the synthesis of 1-amino-3-oxo-2,7-naphthyridines has been shown to proceed via a Smiles-type rearrangement. nih.gov This suggests that under specific conditions, particularly with appropriately substituted precursors, a similar rearrangement could be a viable pathway in the 1,6-naphthyridine (B1220473) series. Such a rearrangement would typically involve an initial nucleophilic attack to form a spirocyclic intermediate, followed by ring-opening to yield the rearranged product.

Chemical Kinetics of Naphthyridinone Reactions

Chemical kinetics is the study of reaction rates and the factors that influence them. libretexts.org Understanding the kinetics of naphthyridinone formation is essential for process optimization and for gaining deeper mechanistic insights.

A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentrations of the reactants. libretexts.orgkhanacademy.org The general form of a rate law is:

Rate = k[A]m[B]n...

where:

k is the rate constant , a proportionality constant that is specific to the reaction and temperature. khanacademy.org

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant. libretexts.org

The rate law for the formation of this compound would need to be determined experimentally. This is typically done using the method of initial rates, where the initial rate of the reaction is measured at different initial concentrations of the reactants. libretexts.org By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined.

Table 1: Hypothetical Initial Rate Data for Naphthyridinone Formation

ExperimentInitial [Reactant A] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.102.0 x 10-5
20.200.104.0 x 10-5
30.100.208.0 x 10-5

This table presents hypothetical data for illustrative purposes.

The order of a reaction with respect to a particular reactant indicates how the reaction rate is affected by a change in the concentration of that reactant. khanacademy.orglibretexts.org For example, if the reaction is first-order with respect to a reactant, doubling its concentration will double the reaction rate. youtube.com If it is second-order, doubling the concentration will quadruple the rate. youtube.com A zero-order reaction's rate is independent of the reactant's concentration. youtube.com

For the hypothetical data in Table 1:

Comparing experiments 1 and 2, doubling [Reactant A] while keeping [Reactant B] constant doubles the rate. This indicates the reaction is first-order with respect to Reactant A.

Comparing experiments 1 and 3, doubling [Reactant B] while keeping [Reactant A] constant quadruples the rate. This suggests the reaction is second-order with respect to Reactant B.

Influence of Concentration and Temperature on Reaction Rates

The rates of chemical reactions involving this compound, such as its synthesis or subsequent functionalization, are fundamentally governed by the concentration of reactants and the reaction temperature.

Concentration: According to kinetic theory, the rate of a reaction typically increases with the concentration of the reactants. For a reaction in which this compound is formed from its precursors, increasing the concentration of these starting materials leads to more frequent molecular collisions, thereby increasing the probability of successful, product-forming collisions per unit of time.

Temperature: The effect of temperature on reaction rates is most commonly described by the Arrhenius equation, which posits that the rate constant (k) of a chemical reaction increases exponentially with temperature. researchgate.net Raising the temperature increases the average kinetic energy of the reacting molecules. researchgate.net This has two main effects: molecules collide more frequently, and, more importantly, a larger fraction of these collisions have sufficient energy to overcome the activation energy barrier (Ea), leading to product formation. researchgate.net For the synthesis of the 1,6-naphthyridin-2(1H)-one core, which may involve cyclization and condensation steps, controlling the temperature is crucial for optimizing the reaction rate and minimizing the formation of unwanted byproducts.

Illustrative Data: Temperature Effect on a Hypothetical Reaction Rate The following table illustrates the theoretical impact of temperature on the rate constant for a hypothetical reaction involving a naphthyridinone, based on the Arrhenius equation ().

Temperature (K)Rate Constant, k (s⁻¹) (Assumed Ea = 80 kJ/mol, A = 1 x 10¹³ s⁻¹)
2983.52 x 10⁻¹
3081.18 x 10⁰
3183.69 x 10⁰
3281.09 x 10¹
3383.06 x 10¹
This table is for illustrative purposes and demonstrates the exponential increase in the reaction rate constant with a linear increase in temperature.

Catalytic Mechanisms in Naphthyridinone Chemistry

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective production of complex molecules like 1,6-naphthyridin-2(1H)-one and its derivatives. nih.gov Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis can be applied to the synthesis of naphthyridinones.

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants. For the synthesis of 1,6-naphthyridin-2(1H)-ones, which often occurs in the liquid phase, a soluble acid or base catalyst is a common example. For instance, the condensation of a 4-aminopyridine derivative with a malonic ester derivative to form the naphthyridinone ring can be catalyzed by piperidine (B6355638) or sodium ethoxide, which are soluble in the ethanol (B145695) reaction medium. nih.gov Transition metal complexes are also widely used homogeneous catalysts in modern organic synthesis for reactions like cross-coupling to functionalize the naphthyridinone scaffold. youtube.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. A common example is the use of a solid catalyst with liquid or gaseous reactants. For instance, a solid acid catalyst like a zeolite or a metal catalyst like Palladium on carbon (Pd/C) could be used. Pd/C is frequently employed for hydrogenation reactions, which might be a step in the synthesis of a saturated or partially saturated naphthyridinone ring system. The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

Comparison of Catalysis Types

Feature Homogeneous Catalysis Heterogeneous Catalysis
Phase Catalyst and reactants are in the same phase. Catalyst and reactants are in different phases.
Separation Often difficult, may require distillation or chromatography. Easy, typically by filtration.
Selectivity Often high due to well-defined active sites. Can have lower selectivity due to varied active sites.

| Conditions | Typically milder temperatures and pressures. | May require higher temperatures and pressures. |

Role of Transition States in Catalyzed Reactions

The efficacy of a catalyst is fundamentally linked to its interaction with the reaction's transition state. wikipedia.org According to transition state theory, a reaction proceeds from reactants to products through a high-energy, unstable configuration known as the transition state. numberanalytics.combath.ac.uk The energy difference between the reactants and the transition state is the activation energy.

A catalyst functions by stabilizing this transition state, thereby lowering the activation energy. bath.ac.uk It forms a lower-energy activated complex with the reactants, providing an alternative mechanistic pathway. wikipedia.org For example, in an acid-catalyzed synthesis of a naphthyridinone, the acid might protonate a carbonyl group on one of the precursors. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, stabilizing the transition state of the subsequent bond-forming step. Computational methods are often used to model these transition states, helping to elucidate reaction mechanisms and design more efficient catalysts. ucsb.edugithub.io Proline, for instance, has been studied as a bifunctional organocatalyst where its carboxylic acid and amine groups work in concert to stabilize the transition state in reactions like aldol (B89426) additions. youtube.com

Time-Resolved Spectroscopic Techniques for Kinetic Analysis (e.g., Flash Photolysis, Pulse Radiolysis)

To study the kinetics of very fast reactions and identify short-lived intermediates, specialized techniques are required. While specific studies on this compound using these methods are not prominent, their application to related heterocyclic systems demonstrates their potential utility.

Flash Photolysis: This technique is used to study transient species generated by a short, intense pulse of light (photolysis). truman.eduunimelb.edu.au A second light beam is used to record the absorption spectrum of the intermediates as a function of time after the initial flash. truman.edu For a compound like this compound, flash photolysis could be used to study its excited states, photoisomerization processes, or reactions involving photochemically generated radicals. acs.orgresearchgate.netscielo.br By monitoring the decay of transient absorptions, the rate constants for these rapid processes can be determined. unimelb.edu.au

Pulse Radiolysis: Similar to flash photolysis, pulse radiolysis initiates a reaction using a short pulse of high-energy electrons instead of light. nih.gov This technique is particularly effective for studying reactions involving free radicals and other reactive species generated by the interaction of ionizing radiation with the solvent. nih.gov For nitrogen-containing heterocycles, pulse radiolysis can be used to study the kinetics of reactions with solvated electrons, hydroxyl radicals, or other radiolytically generated species, providing insight into reaction mechanisms relevant to radiation chemistry and biology. nih.govrsc.org

Summary of Time-Resolved Techniques for Kinetic Analysis

Technique Principle Potential Application to this compound Information Obtained
Flash Photolysis A short, intense light pulse creates excited states or transient species, which are monitored by absorption spectroscopy. truman.edu Study of excited state dynamics, photo-induced reactions, and formation of transient isomers or radicals. Absorption spectra of intermediates, rate constants of fast reactions (ns to ms (B15284909) timescale). unimelb.edu.au

| Pulse Radiolysis | A short pulse of high-energy electrons generates reactive species (e.g., radicals) in a solution, and their subsequent reactions are monitored. nih.gov | Investigation of reactions with radicals (e.g., ·OH, e⁻aq), providing insight into redox properties and degradation pathways. | Identification of radical adducts, kinetic data for radical reactions. nih.govrsc.org |

Future Research Directions in 3 Methyl 1,6 Naphthyridin 2 1h One Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of the 1,6-naphthyridin-2(1H)-one core has traditionally been approached by constructing the second ring from either a pre-formed pyridine (B92270) or a pre-formed pyridone. nih.gov While effective, future research will prioritize the development of novel synthetic routes that offer greater efficiency, milder conditions, and improved sustainability.

Key areas for future development include:

One-Pot and Multicomponent Reactions: Expanding on existing one-pot syntheses, such as the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, will be a major focus. nih.gov The use of multicomponent reactions (MCRs), like those employing camphor (B46023) sulfonic acid as a catalyst to produce pyrano and furano naphthyridine derivatives, offers a pathway to complex structures in a single step. ekb.eg

Catalysis: The exploration of novel catalysts is crucial. Heterogeneous catalysts, such as SO3H-functionalized carbon materials, present a sustainable option with advantages like ease of separation and reusability. researchgate.net Further investigation into palladium-catalyzed reactions, particularly for regioselective functionalization, will continue to be important for creating diverse derivatives. acs.org

Flow Chemistry: Implementing continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, representing a significant leap forward from traditional batch processing.

Mild Activation Strategies: Recent work on the tandem nitrile hydration/cyclization to form 1,6-naphthyridine-5,7-diones, followed by ditriflation, provides highly reactive, bench-stable intermediates for rapid diversification. acs.org Future work will likely seek similar mild activation methods for other positions on the naphthyridinone ring system.

Table 1: Comparison of Synthetic Approaches for the 1,6-Naphthyridinone Scaffold

Synthetic Strategy Starting Materials Key Features Potential for Future Enhancement Citations
Friedländer Annulation 4-aminonicotinaldehyde and active methylene (B1212753) compounds (e.g., malonamide) Classic method, builds pyridone ring onto a pyridine. Use of microwave irradiation, novel catalysts to improve yields and shorten reaction times. nih.gov
From Pyridones Substituted 2-pyridones and reagents like tert-butoxybis(dimethylamino)methane Builds the second pyridine ring onto a pyridone core. Development of more versatile cyclization partners and conditions. nih.gov
Enaminone-based Synthesis Enaminones and 2-aminoprop-1-ene-1,1,3-tricarbonitrile One-pot synthesis leading to functionalized naphthyridinones. Exploration of a wider range of enaminone and nitrile substrates. nih.gov
Heteryl Ditriflate Chemistry 1,6-Naphthyridine-5,7-diones Creates highly reactive, stable intermediates for rapid, diverse functionalization. Application of this strategy to other positions on the naphthyridinone core. acs.org
Multicomponent Reactions 4-aminopyridine (B3432731), cyclic enol ethers, catalyzed by Camphor sulfonic acid Diastereoselective synthesis of fused naphthyridine systems. Exploring new catalysts and components to control stereochemistry and expand product scope. ekb.eg

Exploration of Advanced Derivatization for Tailored Chemical Properties

The functionalization of the 3-methyl-1,6-naphthyridin-2(1H)-one core is key to tuning its physicochemical properties. While substitutions at various positions have been explored, future research will delve into more advanced and precise derivatization techniques. researchgate.net

A primary focus will be on late-stage functionalization, which allows for the modification of a complex, pre-formed scaffold. This is particularly valuable for creating libraries of related compounds. The introduction of a methyl group at the C3 position, as seen in this compound, has been shown to significantly impact potency in some contexts, suggesting that even small modifications can have profound effects. nih.gov

Future research will likely target:

C-H Activation: Direct C-H activation offers an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials, providing a powerful tool for derivatization at otherwise difficult-to-access positions.

Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the naphthyridinone scaffold to other molecules, such as sugars, has already been demonstrated. nih.govmdpi.com This modular approach will be expanded to create a wide array of conjugates with tailored properties.

Photoredox Catalysis: This rapidly evolving field uses light to enable novel chemical transformations under mild conditions, opening up new avenues for derivatization that are not accessible through traditional thermal methods.

Fluorination: The introduction of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Developing selective fluorination methods for the 1,6-naphthyridinone core is a promising area of research.

The goal of this advanced derivatization is to precisely control properties like solubility, fluorescence, and electronic character. For instance, strategic substitution can lead to compounds with powerful fluorescence, solvatochromism (color change with solvent polarity), and large Stokes shifts, making them suitable for use as molecular probes or in materials science. mdpi.comrsc.org

Integration of Machine Learning and AI in Predictive Chemical Research

The intersection of chemistry and artificial intelligence is set to revolutionize how research on compounds like this compound is conducted. Machine learning (ML) and AI offer powerful tools for accelerating discovery and deepening understanding. nih.gov

Future applications in this area include:

Retrosynthesis Prediction: AI models are being trained to predict synthetic routes for complex molecules. chemrxiv.orgchemrxiv.org For heterocyclic compounds, where synthetic accessibility can be a bottleneck, these tools can suggest novel and efficient pathways, saving significant time and resources. chemrxiv.org

Property Prediction: AI can be used to build models that predict the physicochemical properties of novel, un-synthesized derivatives. specialchem.comresearchgate.net By learning from existing data, algorithms can forecast properties like solubility, melting point, and even potential bioactivity, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netresearchgate.netmiragenews.com

Reaction Optimization: Machine learning algorithms can analyze vast parameter spaces to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for yield and purity, outperforming traditional trial-and-error approaches. drugtargetreview.com

De Novo Design: By inverting the predictive models, AI can generate entirely new molecular structures based on a desired set of properties. This inverse design approach could lead to the discovery of novel 1,6-naphthyridinone derivatives with optimized characteristics. researchgate.net

Table 2: Potential Applications of AI/ML in 1,6-Naphthyridinone Research

AI/ML Application Description Impact on Research Citations
Retrosynthesis Predicts viable synthetic pathways for target molecules. Suggests novel, efficient routes; overcomes synthetic challenges for uncommon heterocycles. chemrxiv.orgchemrxiv.org
Property Prediction Forecasts physicochemical properties (e.g., solubility, toxicity, boiling point) of virtual compounds. Prioritizes synthesis of high-potential candidates; reduces wasted resources. nih.govspecialchem.commiragenews.com
Reaction Outcome Prediction Predicts the likely products and yields of a given set of reactants and conditions. Improves experimental design; can outperform human chemists in accuracy. drugtargetreview.com
Inverse Design Generates new chemical structures tailored to have specific desired properties. Accelerates the discovery of novel compounds with optimized functions. researchgate.net

Uncovering New Reaction Pathways and Mechanistic Insights

A fundamental understanding of reaction mechanisms is essential for controlling reaction outcomes and discovering new transformations. Future research will employ a combination of computational and experimental techniques to gain deeper insights into the formation and reactivity of this compound.

Key areas of focus will be:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used to model reaction intermediates, transition states, and potential energy surfaces. This can elucidate plausible reaction mechanisms, as has been done for other 1,6-naphthyridine (B1220473) syntheses, and explain observed regioselectivity or stereoselectivity. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, can be used to detect and characterize transient intermediates, providing direct experimental evidence for proposed mechanisms.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can trace the path of atoms throughout a reaction, providing definitive proof of bond-forming and bond-breaking events.

Exploring Unexpected Reactivity: Research that leads to unexpected products, such as the formation of pyrrolidines and pyranonaphthyridines from enaminone reactions under different conditions, provides fertile ground for mechanistic investigation and can reveal novel reaction pathways. nih.gov A deeper understanding of these pathways could allow chemists to selectively steer a reaction toward a desired, previously inaccessible product.

By uncovering the fundamental principles that govern the reactivity of the 1,6-naphthyridinone scaffold, chemists can move beyond known reactions and begin to design entirely new transformations, further expanding the chemical space accessible from this versatile core structure.

Q & A

What are the primary synthetic routes for 3-methyl-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is synthesized via two main strategies:

  • Cyclocondensation : 4-Aminonicotinic acid derivatives react with diethyl malonate to form the 1,6-naphthyridinone core. For example, photocyclization of 4-methacrylamidopyridine (32) in benzene/acetic acid under UV light yields 3-methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one (33), followed by oxidation with SeO₂ in acetic acid to yield the final product (36% yield) .
  • Pyridone-based disconnections : Preformed pyridones undergo annulation with reagents like tert-butoxybis(dimethylamino)methane (33) to construct the naphthyridinone ring .
    Key factors affecting yield : Reaction time (e.g., 24 h for oxidation in ), solvent choice (e.g., benzene/acetic acid for photocyclization), and oxidizing agent efficiency (SeO₂ vs. alternatives).

How can regioselective functionalization of this compound be achieved at the C7 or C8 positions?

Level: Advanced
Answer:
Regioselectivity is controlled by:

  • Electrophilic substitution : Nitration with fuming HNO₃/oleum at 95°C selectively targets the C3 position in related naphthyridinones, but steric and electronic effects of the methyl group at C3 may redirect reactivity to C7/C8 .
  • Directed metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., halogens) can enable functionalization at specific positions. For example, bromination of 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one (19) allows subsequent amination via a Curtius reaction .
    Experimental tip : Monitor reaction progress with LC-MS to identify intermediates and optimize conditions for selectivity.

What are the challenges in characterizing tautomeric forms of this compound, and which analytical methods resolve them?

Level: Advanced
Answer:
Tautomerism between the lactam and lactim forms complicates structural assignment. Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR can detect tautomeric shifts. For example, the lactam form shows a downfield carbonyl carbon signal (~165–170 ppm) .
  • X-ray crystallography : Definitive structural confirmation, as seen in related naphthyridinones .
  • IR spectroscopy : Lactam carbonyl stretches (~1680 cm⁻¹) vs. lactim N–H stretches (~3200 cm⁻¹) .
    Contradictions : Discrepancies in reported melting points or spectral data may arise from tautomeric equilibria or impurities. Cross-validate with multiple techniques.

How does the methyl group at C3 influence the biological activity of 1,6-naphthyridin-2(1H)-one derivatives?

Level: Basic
Answer:
The C3-methyl group enhances:

  • Kinase inhibition : Derivatives like Torin-2 (a benzo[h]-1,6-naphthyridinone analog) target mTOR and PI3K pathways, where steric bulk at C3 improves binding affinity .
  • Metabolic stability : Methylation reduces oxidative metabolism, as observed in preclinical studies of FGFR4 inhibitors .
    Methodological insight : Structure-activity relationship (SAR) studies using methyl-substituted analogs vs. des-methyl controls are critical .

What strategies mitigate low yields in the oxidation of dihydro-naphthyridinones to aromatic derivatives?

Level: Advanced
Answer:
Low yields (e.g., 36% for SeO₂-mediated oxidation in ) arise from over-oxidation or side reactions. Solutions include:

  • Alternative oxidants : Use DDQ or MnO₂ for milder conditions .
  • Protecting groups : Temporarily block reactive sites (e.g., amine or hydroxyl groups) during oxidation .
  • Catalytic methods : Explore Pd/C or TEMPO-based systems for selective dehydrogenation .
    Case study : Optimizing SeO₂ concentration and reaction time in acetic acid improved yields in analogous naphthyridinone syntheses .

How do conflicting reports on the reactivity of this compound in alkylation reactions arise, and how can they be resolved?

Level: Advanced
Answer:
Contradictions stem from varying reaction conditions:

  • Base selection : NaH in DMF at 0°C favors N-alkylation (e.g., methyl iodide yields 90% N-methyl product), while higher temperatures promote O-alkylation (3% methoxy byproduct) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at nitrogen vs. oxygen .
    Resolution : Use kinetic vs. thermodynamic control studies and characterize products via 2D NMR (e.g., NOESY for regiochemistry).

What role does this compound play in the development of kinase inhibitors?

Level: Basic
Answer:
The scaffold is a privileged structure in kinase inhibitor design due to:

  • ATP-binding site mimicry : The planar naphthyridinone core interacts with hinge regions of kinases like FGFR4 and mTOR .
  • Tunable substituents : C7/C8 modifications (e.g., amino, halogen) modulate potency and selectivity. For example, 7-amino derivatives show enhanced PI3K/mTOR dual inhibition .
    Experimental validation : Biochemical assays (e.g., kinase profiling) and cellular IC₅₀ determinations are standard .

How can computational methods guide the optimization of this compound derivatives for target binding?

Level: Advanced
Answer:

  • Molecular docking : Predict binding poses with kinase domains (e.g., FGFR4 PDB: 5J5B) to prioritize substituents at C7/C8 .
  • Free energy calculations (MM/PBSA) : Estimate binding affinities for SAR refinement .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions early in design .
    Case study : Docking-guided optimization of 7-((3-(4-methylpiperazinyl)phenyl)amino) substituents improved RIPK3 inhibitor potency .

Data Contradiction Analysis

Example : reports a 36% yield for SeO₂-mediated oxidation, while other methods in achieve higher yields.
Resolution : The low yield in may stem from side reactions (e.g., selenium byproduct formation). Replacing SeO₂ with catalytic TPAP/NMO or optimizing stoichiometry could improve efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.